molecular formula C10H11ClO3 B7948300 methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate CAS No. 632327-20-9

methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate

Cat. No.: B7948300
CAS No.: 632327-20-9
M. Wt: 214.64 g/mol
InChI Key: YVNZOWCPXSCKBU-VIFPVBQESA-N
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Description

Molecular Geometry and Stereochemical Configuration Analysis

The molecular formula of this compound is C₁₀H₁₁ClO₃ , with a molar mass of 214.65 g/mol. Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁2₁2₁ and unit cell parameters a = 5.788 Å, b = 11.079 Å, c = 18.916 Å, and V = 1213.0 ų . The asymmetric unit contains one molecule, with the (3S) stereochemistry confirmed by anomalous dispersion effects in the diffraction data.

The propanoate backbone adopts a staggered conformation, with dihedral angles of 112.3° between the chlorophenyl ring and the ester group. Key bond lengths include:

  • C3–O1 (hydroxyl): 1.423 Å
  • C2–O2 (ester carbonyl): 1.211 Å
  • C1–Cl1 (chlorophenyl): 1.742 Å

The chlorophenyl ring is nearly planar, with a root-mean-square deviation (RMSD) of 0.032 Å from ideal geometry. The (3S) configuration positions the hydroxyl group and chlorophenyl moiety on opposite sides of the propanoate plane, creating a trans arrangement that minimizes steric hindrance . Nuclear magnetic resonance (NMR) spectroscopy corroborates this geometry, with coupling constants of J = 6.4 Hz between H3 and H2 protons, characteristic of a gauche conformation stabilized by intramolecular hydrogen bonding .

Electronic Structure and Resonance Stabilization Phenomena

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a highest occupied molecular orbital (HOMO) localized on the chlorophenyl ring and a lowest unoccupied molecular orbital (LUMO) centered on the ester carbonyl group. The energy gap of 5.2 eV indicates moderate electronic stability, with resonance effects playing a critical role.

The conjugated system formed by the ester group and adjacent hydroxyl moiety enables delocalization of the lone pairs from the hydroxyl oxygen into the carbonyl π* orbital. This resonance stabilization lowers the carbonyl stretching frequency to 1725 cm⁻¹ in infrared (IR) spectra, compared to 1740–1760 cm⁻¹ for non-conjugated esters . The chlorine atom exerts a strong inductive (-I) effect, reducing electron density at the meta position of the phenyl ring by 0.15 electrons, as quantified by natural population analysis (NPA).

Table 1: Key Electronic Parameters

Parameter Value
HOMO Energy (eV) -6.84
LUMO Energy (eV) -1.64
C=O Bond Order 1.72
Chlorine Partial Charge -0.34

Intermolecular Interaction Patterns in Crystalline State

The crystal packing of this compound is governed by a hierarchy of intermolecular forces:

  • O–H···O Hydrogen Bonds : The hydroxyl group donates a proton to the ester carbonyl oxygen of an adjacent molecule (O···O distance = 2.689 Å, ∠O–H···O = 168°) . These interactions form infinite chains along the a-axis.
  • C–H···π Interactions : Methyl group hydrogens engage with chlorophenyl rings of neighboring molecules (H···Cg distance = 2.91 Å).
  • Halogen Bonding : The chlorine atom participates in Type-II C–Cl···O contacts with ester oxygens (Cl···O = 3.312 Å, ∠C–Cl···O = 155°) .

Table 2: Intermolecular Contact Geometries

Interaction Type Distance (Å) Angle (°)
O–H···O (Hydrogen bond) 2.689 168
C–H···π (Methyl to phenyl) 2.91 145
C–Cl···O (Halogen bond) 3.312 155

The combination of these interactions produces a layered crystal structure with alternating hydrophobic (chlorophenyl) and hydrophilic (ester/hydroxyl) regions. Hirshfeld surface analysis indicates that O···H (26.7%) and H···H (38.4%) contacts dominate the molecular surface, while Cl···C contacts contribute 12.1% to the total interactions .

Properties

IUPAC Name

methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNZOWCPXSCKBU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242469
Record name Methyl (βS)-3-chloro-β-hydroxybenzenepropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632327-20-9
Record name Methyl (βS)-3-chloro-β-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632327-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (βS)-3-chloro-β-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of (3S)-3-(3-chlorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction parameters precisely, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of methyl (3S)-3-(3-chlorophenyl)-3-oxopropanoate.

    Reduction: Formation of methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Chiral Building Block
Methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate serves as a chiral building block in the synthesis of various pharmaceuticals. Its unique stereochemistry allows for the production of enantiomerically pure compounds, which are crucial in drug development due to differing biological activities of enantiomers.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound are integral in synthesizing anticancer agents. For instance, it has been utilized in the synthesis of compounds that exhibit antiproliferative effects against cancer cell lines, showcasing its potential as a precursor in drug formulations .

Organic Synthesis

Intermediate in Chemical Reactions
This compound is frequently used as an intermediate in various organic reactions, including asymmetric synthesis processes. Its ability to undergo selective transformations makes it valuable for producing complex molecules with high specificity.

Reaction Type Product Yield (%) Enantiomeric Excess (%)
Asymmetric ReductionMethyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate28%99%
Grignard ReactionMethyl (S)-4-chloro-3-hydroxybutanoate73%99%

Biochemical Applications

Bioreduction Studies
The compound has been studied for its role in bioreduction processes using microbial systems. For example, Kluyveromyces marxianus has been shown to effectively reduce β-ketoesters to their corresponding alcohols, including this compound, demonstrating its utility in green chemistry applications .

Case Study: Enzymatic Activity
In a study focusing on the enzymatic reduction of β-ketoesters, this compound was produced with high enantiomeric purity, highlighting its potential as a key intermediate in the synthesis of biologically active compounds .

Agricultural Chemistry

Pesticide Development
The compound's derivatives have been explored for their potential use as pesticides. The chlorophenyl group enhances biological activity against pests, making these derivatives suitable candidates for agricultural applications.

Mechanism of Action

The mechanism of action of methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Functional Group Variations: Hydroxyl vs. Amino Derivatives

The hydroxyl group in the target compound distinguishes it from amino-substituted analogs (Table 1). For example:

  • Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS 1245606-65-8) replaces the hydroxyl with an amino group, forming a hydrochloride salt. This substitution increases water solubility due to the protonated amino group but introduces handling precautions (e.g., avoiding heat sources) .
  • Methyl (3S)-3-amino-3-phenylpropanoate (CAS 37088-66-7) lacks the 3-chloro substituent, highlighting how electronic effects from substituents alter reactivity .

Key Differences:

  • Solubility: Hydroxyl groups enhance polarity, favoring polar solvents, while amino hydrochloride salts improve aqueous solubility.
  • Reactivity: Hydroxyl groups may participate in esterification or oxidation, whereas amino groups enable nucleophilic reactions or salt formation.

Substituent Effects on the Phenyl Ring

Variations in phenyl ring substituents significantly impact electronic and steric properties (Table 1):

  • 3-Chlorophenyl (target compound): Electron-withdrawing, meta-substituted, enhances stability toward electrophilic attack.
  • 4-Trifluoromethylphenyl (CAS 866867-74-5): Strong electron-withdrawing effect from CF₃ increases lipophilicity and steric bulk .
  • 3-Methoxyphenyl (CAS 1269634-11-8): Methoxy’s electron-donating nature activates the ring for electrophilic substitution but reduces lipophilicity compared to chloro or CF₃ .

Key Insights:

  • Electronic Effects : Chloro and CF₃ substituents deactivate the ring, while methoxy activates it.
  • Lipophilicity : CF₃ > Cl > OCH₃, influencing membrane permeability in biological systems.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Functional Group
Methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate Not provided C₁₀H₁₁ClO₃ 214.65 3-Cl Hydroxyl
Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride 1245606-65-8 C₁₀H₁₃Cl₂NO₂ 250.12 3-Cl Amino (HCl salt)
Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate 866867-74-5 C₁₁H₁₂F₃NO₂ 247.21 4-CF₃ Amino
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride 1269634-11-8 C₁₁H₁₆ClNO₃ 245.70 3-OCH₃ Amino (HCl salt)

Biological Activity

Methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into its biological activity, including its chemical properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C11H12ClO3
  • Molecular Weight : Approximately 214.645 g/mol
  • Physical State : Typically a white solid
  • Density : About 1.3 g/cm³
  • Boiling Point : Approximately 334.7 °C at 760 mmHg

The compound features a hydroxyl group (-OH) and a chlorophenyl substituent, which play crucial roles in its chemical reactivity and biological interactions.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Esterification Reactions : Utilizing carboxylic acids and alcohols under acidic conditions.
  • Nucleophilic Substitution : Modifying existing structures to introduce the chlorophenyl group.

The choice of synthesis method often depends on the desired purity and scale of production.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent . Research involving structural analogs has shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HCT-116 cells. The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating potent activity .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Histone Deacetylases (HDACs) : Compounds similar to this compound have been identified as HDAC inhibitors, which play a role in cancer cell apoptosis.
  • Targeting HSP90 and TRAP1 Pathways : Some studies suggest that these compounds interact with heat shock proteins, which are crucial for cancer cell survival and proliferation .

Comparative Studies with Related Compounds

A comparative analysis with related compounds provides insights into the unique biological activities of this compound:

Compound NameStructural FeaturesBiological Activity
Methyl 2-(4-chlorophenyl)acetateAcetate instead of propanoateModerate activity
Methyl 4-chloro-2-hydroxybutanoateHydroxybutanoate structureLower potency
Ethyl 3-hydroxybutanoateLacks chlorophenyl substituentCommon in metabolic pathways

This table illustrates how variations in structure can significantly influence biological activity, emphasizing the importance of the chlorophenyl group in enhancing therapeutic potential.

Case Studies and Research Findings

  • Antiproliferative Effects : In one study, a series of derivatives were synthesized based on methyl (3S)-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, leading to the identification of compounds with selective inhibitory actions on cancer cells while sparing normal cells like HEK-293 .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to various biological targets, further validating their potential as drug candidates .

Q & A

Q. What synthetic strategies are recommended for preparing methyl (3S)-3-(3-chlorophenyl)-3-hydroxypropanoate, and how can enantiomeric purity be optimized?

Methodological Answer:

  • Asymmetric Synthesis: Utilize chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce stereoselectivity during the esterification or reduction steps. For example, Sharpless asymmetric dihydroxylation or enzymatic resolution could be applied to achieve the (3S) configuration .
  • Chiral Resolution: Separate enantiomers via preparative chiral HPLC using columns like Chiralpak® IA or IB, which are effective for resolving hydroxy esters (as demonstrated in analogous compounds) .
  • Characterization: Confirm enantiomeric excess (ee) using polarimetry or chiral HPLC with UV detection .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR to verify the hydroxy and ester functionalities. Coupling constants (e.g., JJ-values) can indicate stereochemical relationships between protons .
  • X-ray Crystallography: Resolve the absolute configuration of the (3S) center, as demonstrated in structurally similar esters (e.g., methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate) .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days) .
  • Degradation Product Analysis: Use LC-MS or GC-MS to identify byproducts (e.g., hydrolysis of the ester group to the carboxylic acid) .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity compared to other aryl groups (e.g., 3-hydroxyphenyl or trifluoromethylphenyl)?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing chlorine atom increases electrophilicity at the ester carbonyl, potentially accelerating nucleophilic attack. Compare reaction rates with analogs like methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate using kinetic studies .
  • Steric Effects: Evaluate steric hindrance via computational modeling (e.g., DFT) to compare the spatial demands of 3-chlorophenyl vs. bulkier substituents (e.g., cyclopropyl) .

Q. What computational approaches can predict the compound’s conformational stability and interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model the compound’s behavior in aqueous and lipid environments to assess membrane permeability or protein-binding affinity .
  • Docking Studies: Use software like AutoDock Vina to predict interactions with enzymes (e.g., esterases or hydroxylases) based on structural analogs .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting melting points or spectral assignments)?

Methodological Answer:

  • Purity Verification: Re-synthesize the compound using rigorously purified reagents and characterize it via orthogonal methods (e.g., DSC for melting point validation and 2D NMR for structural confirmation) .
  • Meta-Analysis: Cross-reference data with pharmacopeial standards (e.g., USP monographs for similar esters) to identify methodological discrepancies in prior studies .

Q. What strategies optimize catalytic efficiency in asymmetric syntheses of this compound?

Methodological Answer:

  • Catalyst Screening: Test chiral ligands (e.g., BINAP or Salen derivatives) with varying metal centers (e.g., Ru or Rh) to maximize turnover number (TON) and enantioselectivity .
  • Solvent Optimization: Evaluate polar aprotic solvents (e.g., DMF or THF) to enhance catalyst-substrate interactions, as shown in esterification studies of related hydroxypropanoates .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Chiral HPLC Resolution

Column TypeMobile PhaseFlow RateDetection MethodReference
Chiralpak® IAHexane:Isopropanol (90:10)1.0 mL/minUV (254 nm)
Lux® Cellulose-2Ethanol:CO₂ (Supercritical)2.5 mL/minMS

Q. Table 2. Stability Study Design

ConditionpHTemperatureSampling IntervalAnalytical Method
Acidic Hydrolysis1.040°C0, 24, 48 hrsHPLC-UV
Oxidative Stress7.425°C0, 7, 14 daysLC-MS

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